molecular formula C15H22N2O3S B11260843 N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)pivalamide

N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)pivalamide

Cat. No.: B11260843
M. Wt: 310.4 g/mol
InChI Key: ZEMYEKZFOYYLKV-UHFFFAOYSA-N
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Description

N-(1-METHANESULFONYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)-2,2-DIMETHYLPROPANAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a tetrahydroquinoline core, which is a common motif in many bioactive molecules, and a methanesulfonyl group, which can influence its reactivity and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-METHANESULFONYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)-2,2-DIMETHYLPROPANAMIDE typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aniline derivative reacts with an aldehyde in the presence of an acid catalyst.

    Introduction of the Methanesulfonyl Group: The tetrahydroquinoline intermediate is then treated with methanesulfonyl chloride in the presence of a base such as triethylamine to introduce the methanesulfonyl group.

    Attachment of the Propanamide Moiety: Finally, the compound is reacted with 2,2-dimethylpropanoyl chloride to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-METHANESULFONYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)-2,2-DIMETHYLPROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The tetrahydroquinoline core can be reduced to form more saturated analogs.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the amide group under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could produce more saturated tetrahydroquinoline analogs.

Scientific Research Applications

N-(1-METHANESULFONYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)-2,2-DIMETHYLPROPANAMIDE has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its structural features make it a candidate for studying enzyme interactions and receptor binding.

    Industry: It may be used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism by which N-(1-METHANESULFONYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)-2,2-DIMETHYLPROPANAMIDE exerts its effects depends on its specific application. In biological systems, it might interact with enzymes or receptors, modulating their activity. The methanesulfonyl group can enhance its binding affinity to certain targets, while the tetrahydroquinoline core can interact with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N-(1-METHANESULFONYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)-2,2-DIMETHYLPROPANAMIDE apart from similar compounds is its specific combination of functional groups, which can confer unique reactivity and biological activity. The presence of the 2,2-dimethylpropanamide moiety can influence its solubility and stability, making it a versatile compound for various applications.

Properties

Molecular Formula

C15H22N2O3S

Molecular Weight

310.4 g/mol

IUPAC Name

2,2-dimethyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)propanamide

InChI

InChI=1S/C15H22N2O3S/c1-15(2,3)14(18)16-12-8-7-11-6-5-9-17(13(11)10-12)21(4,19)20/h7-8,10H,5-6,9H2,1-4H3,(H,16,18)

InChI Key

ZEMYEKZFOYYLKV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=CC2=C(CCCN2S(=O)(=O)C)C=C1

Origin of Product

United States

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